

Spectroscopic Characterization of 2,3-dihydro-1H-quinolin-4-one: A Technical Guide

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Compound of Interest

Compound Name: 2,3-dihydro-1H-quinolin-4-one

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This technical guide provides an in-depth overview of the spectroscopic characterization of **2,3-dihydro-1H-quinolin-4-one**, a key heterocyclic scaffold in medicinal chemistry. This document details the expected spectroscopic data based on the analysis of closely related derivatives and outlines the standard experimental protocols for acquiring such data.

Core Spectroscopic Data

The spectroscopic data for the unsubstituted **2,3-dihydro-1H-quinolin-4-one** is not readily available in the public domain. Therefore, the following tables summarize the expected and representative spectral data based on the known characteristics of the quinolinone core and data from substituted analogs.

Table 1: ^1H NMR Data

- Solvent: CDCl_3
- Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8 - 8.0	d	1H	Ar-H (H5)
~7.4 - 7.6	t	1H	Ar-H (H7)
~6.8 - 7.0	d	1H	Ar-H (H8)
~6.7 - 6.9	t	1H	Ar-H (H6)
~4.5 (broad s)	s	1H	N-H
~3.5	t	2H	-CH ₂ - (C2)
~2.7	t	2H	-CH ₂ - (C3)

Table 2: ^{13}C NMR Data

- Solvent: CDCl_3
- Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~195	C=O (C4)
~150	Ar-C (C8a)
~135	Ar-C (C7)
~128	Ar-C (C5)
~120	Ar-C (C4a)
~118	Ar-C (C6)
~115	Ar-C (H8)
~40	-CH ₂ - (C2)
~30	-CH ₂ - (C3)

Table 3: FT-IR Data

- Sample Preparation: KBr Pellet

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	N-H Stretch
~3050	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch
~1680	Strong	C=O Stretch (Amide)
~1600, ~1480	Medium-Strong	Aromatic C=C Stretch
~1300	Medium	C-N Stretch
~750	Strong	Ortho-disubstituted Benzene Bend

Table 4: Mass Spectrometry Data

- Ionization Method: Electron Impact (EI)

m/z	Relative Intensity (%)	Assignment
147	High	[M] ⁺ (Molecular Ion)
119	Moderate	[M - CO] ⁺
91	Moderate	[C ₇ H ₇] ⁺
77	Low	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz NMR spectrometer.
- Data Acquisition: Acquire the spectrum at room temperature. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl_3 at 7.26 ppm).

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR spectroscopy.
- Instrumentation: Employ a 100 MHz NMR spectrometer.
- Data Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans is typically required compared to ^1H NMR to obtain an adequate signal-to-noise ratio.
- Data Processing: Process the data similarly to the ^1H NMR spectrum. Chemical shifts are reported in ppm relative to the solvent peak (CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
- Instrumentation: Use a standard FT-IR spectrometer.
- Data Acquisition: Record the spectrum in the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$).

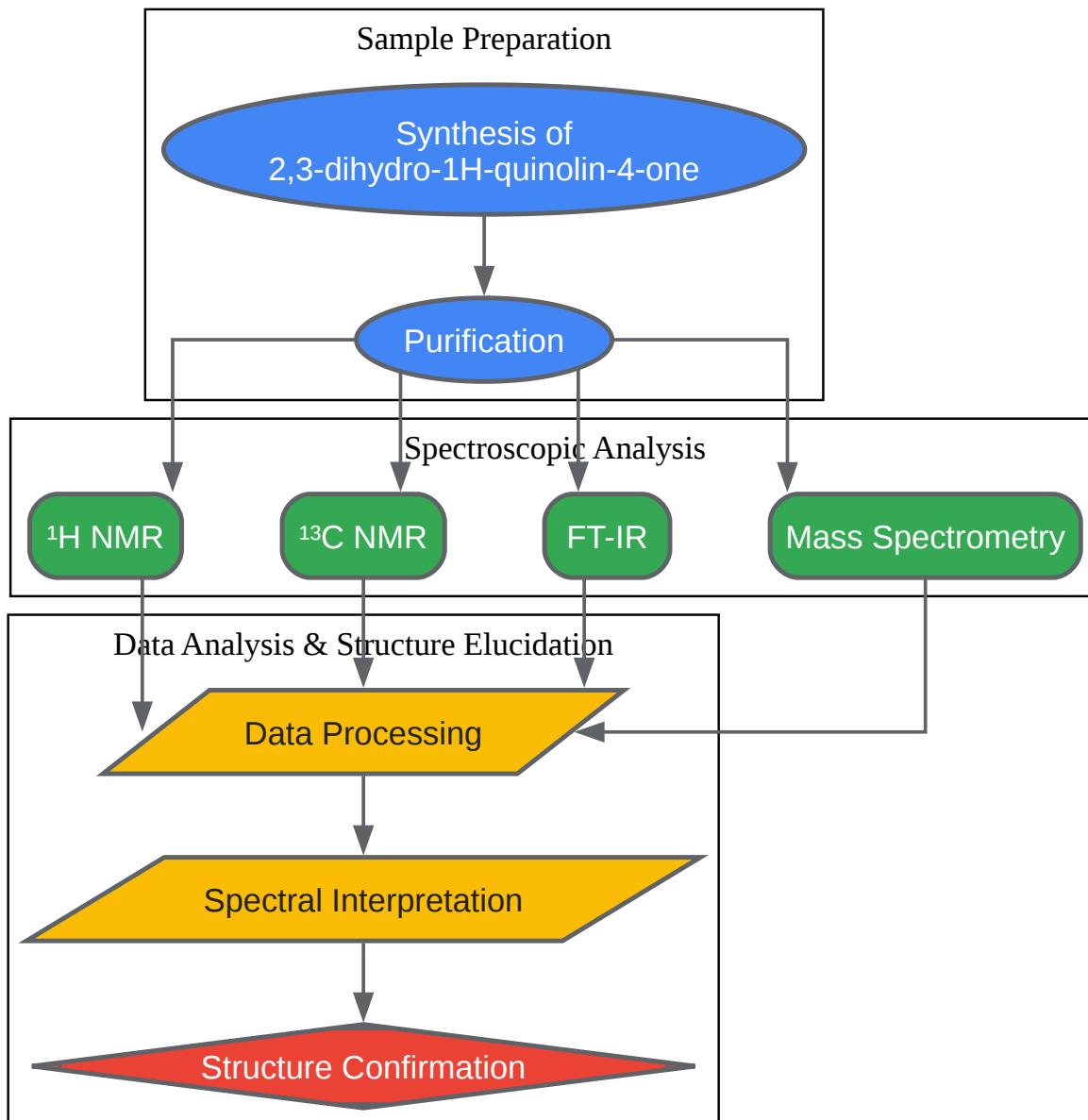
- Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm^{-1}).

Electron Impact Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of **2,3-dihydro-1H-quinolin-4-one**.



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Caption: Workflow for the spectroscopic characterization of a synthesized compound.

This guide serves as a comprehensive resource for the spectroscopic analysis of **2,3-dihydro-1H-quinolin-4-one**, providing foundational data and methodologies crucial for research and development in the pharmaceutical sciences.

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